molecular formula C27H45NO3 B7781243 (3R,4aS,5S,6aR,6bR,8aS,9R,9aS,12S,15aR,15bS,16aS,16bR)-9,12,16b-trimethyltetracosahydrobenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinoline-3,5,6b-triol

(3R,4aS,5S,6aR,6bR,8aS,9R,9aS,12S,15aR,15bS,16aS,16bR)-9,12,16b-trimethyltetracosahydrobenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinoline-3,5,6b-triol

Cat. No.: B7781243
M. Wt: 431.7 g/mol
InChI Key: NQGYOUYEGZOZBN-PMVNFQONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R,4aS,5S,6aR,6bR,8aS,9R,9aS,12S,15aR,15bS,16aS,16bR)-9,12,16b-trimethyltetracosahydrobenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinoline-3,5,6b-triol is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the polycyclic core and the introduction of hydroxyl groups. The synthetic route may start with simpler precursors, such as indene derivatives, which undergo cyclization reactions to form the polycyclic structure. Key steps may include:

    Cyclization Reactions: Formation of the polycyclic core through intramolecular cyclization.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

    Chiral Resolution: Separation of enantiomers using chiral chromatography or other techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Process Optimization: Scaling up the reactions while maintaining control over reaction conditions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halides or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving polycyclic compounds.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    DNA Intercalation: Insertion between DNA base pairs, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3R,4aS,5S,6aR,6bR,8aS,9R,9aS,12S,15aR,15bS,16aS,16bR)-9,12,16b-trimethyltetracosahydrobenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinoline-3,5,6b-triol: can be compared with other polycyclic compounds such as:

Uniqueness

This compound is unique due to its specific arrangement of chiral centers and hydroxyl groups, which may confer distinct biological and chemical properties compared to other polycyclic compounds.

Properties

IUPAC Name

(1S,2R,6S,9S,10R,11S,14R,15R,17S,18S,20R,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-14,17,20-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-15-4-5-24-16(2)18-7-9-27(31)20(19(18)14-28(24)13-15)11-21-22(27)12-25(30)23-10-17(29)6-8-26(21,23)3/h15-25,29-31H,4-14H2,1-3H3/t15-,16+,17+,18+,19+,20-,21-,22+,23+,24-,25-,26+,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGYOUYEGZOZBN-PMVNFQONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4(C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@]4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@H](C6)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.